molecular formula C10H15N2O7P B607533 Foscarbidopa CAS No. 1907685-81-7

Foscarbidopa

Katalognummer B607533
CAS-Nummer: 1907685-81-7
Molekulargewicht: 306.21
InChI-Schlüssel: PQUZXFMHVSMUNG-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Foscarbidopa is a small molecule that is currently under investigation in clinical trials . It is a proagent of Carbidopa and acts as a dopamine receptor agonist . It is used in combination with Foslevodopa, another prodrug, for the treatment of Parkinson’s disease .


Molecular Structure Analysis

The chemical formula of Foscarbidopa is C10H15N2O7P . The exact mass is 306.06 and the molecular weight is 306.210 . The elemental composition is Carbon: 39.22%, Hydrogen: 4.94%, Nitrogen: 9.15%, Oxygen: 36.57%, and Phosphorus: 10.12% .

Wissenschaftliche Forschungsanwendungen

  • Foslevodopa/Foscarbidopa for Parkinson’s Disease Treatment : Foslevodopa/foscarbidopa, known as ABBV-951, is a prodrug formulation used for subcutaneous infusion in patients with advanced Parkinson’s disease. This formulation provides stable levodopa and carbidopa exposure, minimizing fluctuations in levodopa concentration levels, thus maintaining consistent therapeutic effects. It has been well-tolerated and shown favorable safety profiles in clinical studies (Rosebraugh et al., 2021).

  • Scalable Synthesis for Parkinson's Disease Treatment : The scalable asymmetric syntheses of Foslevodopa and Foscarbidopa have been described, highlighting their utility in treating Parkinson's disease. These syntheses involve key chemical reactions to introduce the necessary molecular structures for therapeutic efficacy (Huters et al., 2021).

  • Pharmacokinetics in Different Populations : A study compared the pharmacokinetics of foslevodopa/foscarbidopa in healthy adult Japanese, Han Chinese, and White participants. This study found no significant differences in levodopa and carbidopa exposures among these ethnic groups, suggesting its consistent efficacy across different populations (Rosebraugh et al., 2022).

  • Carbidopa for Familial Dysautonomia : Studies have explored the use of carbidopa in treating familial dysautonomia, a genetic disorder. Carbidopa was found to be effective in reducing nausea and retching by inhibiting the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).

  • Carbidopa in Enhancing Antimyopic Effects of Levodopa : A study investigating the coadministration of carbidopa with levodopa found enhanced antimyopic effects, particularly in the context of inhibiting the development of myopia. This suggests potential broader applications of these drugs beyond Parkinson’s disease (Thomson et al., 2021).

Safety And Hazards

Foscarbidopa is currently under investigation in clinical trials, and safety data is being collected . The most frequent adverse reactions reported in all Phase 3 studies in patients exposed to Foscarbidopa were infusion site events, hallucination, fall, and anxiety .

Zukünftige Richtungen

Foscarbidopa has been approved by NICE in England, Northern Ireland and Wales and the Scottish Medicines Consortium for people with Parkinson’s who experience movement related symptoms . This is the first new treatment for Parkinson’s that’s been approved by NICE in years and can be life-changing for people with severe movement related symptoms that are not managed by other Parkinson’s medications .

Eigenschaften

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZXFMHVSMUNG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa 4'-monophosphate

CAS RN

1907685-81-7
Record name Foscarbidopa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foscarbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4'-Carbidopa phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.